![molecular formula C6H11ClN4 B1459820 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride CAS No. 1956322-33-0](/img/structure/B1459820.png)
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride
説明
科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Derivative Formation 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride derivatives have been synthesized through various chemical reactions. For example, the synthesis of 8-substituted derivatives demonstrated sedative activity, especially notable in compound IV-f (Guryn, Pakulska, & Brzezińska, 2001). Cycloaddition reactions of 2,3-dihydro-1H-1,4-diazepines with nitrile oxides and imines have led to the formation of bis[1,2,4]oxadiazolo- and bis[1,2,4]triazolo[1,4]diazepine derivatives (Aversa et al., 2009).
Structural Data and Properties The structural properties of certain derivatives, such as the ring-opened derivative of a 1,2,4-triazolothieno-1,4-diazepine, have been studied to understand their chemical behavior and potential applications (Legouin & Burgot, 2000). Additionally, the synthesis and study of tetra(hexa)hydro[1,2,3]triazolo-[4,5-e][1,4]diazepines and their acylation have revealed selective reduction and functional group reactions, providing insights into their chemical reactivity (Syrota et al., 2018).
Chemical Reactions and Functionalization
Cycloaddition and Rearrangement Reactions The compound and its derivatives have been involved in various chemical reactions, including cycloaddition and rearrangement, leading to the synthesis of novel tricyclic and heterocyclic compounds. These reactions have significant implications in the field of synthetic chemistry and drug design (Luan et al., 2018).
Solid-Phase Synthesis Advanced synthesis techniques, such as solid-phase synthesis, have been employed to develop trisubstituted benzo[f][1,2,3]triazolo[1,5-a][1,4]diazepin-6(5H)-ones and their sulfonyl analogues, showcasing the versatility of these compounds in synthetic organic chemistry (Fülöpová et al., 2015).
Biological Activity and Computational Studies
Synthesis and Biological Activity Some derivatives of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride have shown promising biological activities. For example, certain synthesized derivatives exhibited potent anticonvulsant activity, highlighting the potential pharmaceutical applications of these compounds (Narayana et al., 2006).
Computational Studies and Binding Mode Computational studies and molecular docking have been utilized to understand the binding mode of these compounds to biological receptors, providing a deeper insight into their mechanism of action at the molecular level (Massah et al., 2016).
作用機序
The specific actions of a compound depend on its structure and the presence of functional groups that can interact with biological targets. In general, these compounds can interact with enzymes, receptors, or other proteins to modulate their activity, leading to changes in cellular function .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), can greatly influence the bioavailability and efficacy of a compound. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution within the body. Metabolism can alter the compound’s structure and activity, while excretion determines the duration of its action .
The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with targets, and its pharmacokinetics .
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-3-4-10-5-8-9-6(1)10;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSPBWVSCDJJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



iodonium Trifluoromethanesulfonate](/img/structure/B1459738.png)
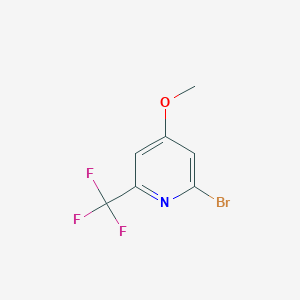






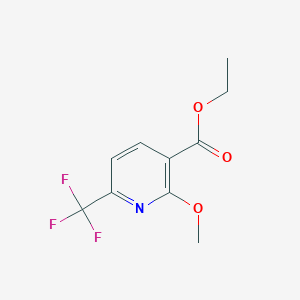
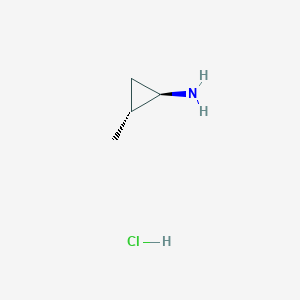
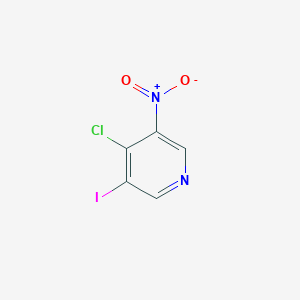
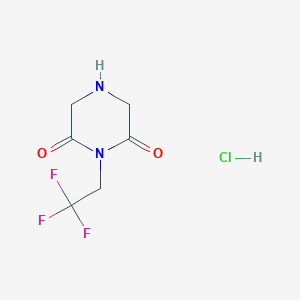
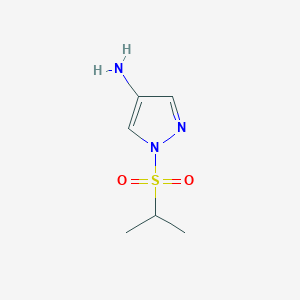
![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)